molecular formula C7H10N4 B1168966 neuropeptide Y (20-36) CAS No. 112602-67-2

neuropeptide Y (20-36)

Cat. No.: B1168966
CAS No.: 112602-67-2
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of the Neuropeptide Y System

Neuropeptide Y (NPY) is a 36-amino acid peptide neurotransmitter that is widely distributed throughout the central and peripheral nervous systems. nih.gov First identified in the porcine brain in 1982, NPY belongs to a family of peptides that also includes peptide YY (PYY) and pancreatic polypeptide (PP), all of which are characterized by a unique hairpin-like three-dimensional structure known as the PP-fold. nih.govmdpi.com This structure consists of an extended polyproline helix and an α-helix connected by a β-turn. guidetopharmacology.org

NPY is involved in a vast array of physiological processes, acting as a neuromodulator that influences everything from food intake and energy balance to stress responses and cardiovascular function. frontiersin.orgembopress.org In the central nervous system, high concentrations of NPY are found in regions like the hypothalamus, amygdala, hippocampus, and cerebral cortex. nih.govfrontiersin.org It often co-localizes with other neurotransmitters, such as norepinephrine (B1679862) and gamma-aminobutyric acid (GABA). nih.govfrontiersin.org

The biological effects of NPY are mediated through a family of G-protein coupled receptors (GPCRs), designated as Y1, Y2, Y4, and Y5 in humans. nih.govfrontiersin.org These receptors are involved in various signaling pathways, most commonly leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. frontiersin.org The differential distribution and activation of these receptor subtypes contribute to the diverse functions of the NPY system. nih.gov For instance, Y1 and Y5 receptors are primarily associated with the stimulation of feeding, while Y2 and Y4 receptors appear to play a role in appetite inhibition. wikipedia.org

Table 1: Overview of Human Neuropeptide Y Receptors

Receptor Primary Ligands Key Functions
Y1 NPY, PYY Vasoconstriction, anxiolysis, stimulation of food intake. wikipedia.orgoup.com
Y2 NPY, PYY, NPY(3-36) Inhibition of neurotransmitter release, regulation of memory, appetite inhibition. frontiersin.orgwikipedia.org
Y4 Pancreatic Polypeptide (PP) Regulation of food intake and gastrointestinal functions. guidetopharmacology.orgfrontiersin.org
Y5 NPY, PYY, NPY(3-36) Stimulation of food intake. frontiersin.orgwikipedia.org

Identification and Endogenous Formation of Neuropeptide Y (20-36)

The full-length neuropeptide Y (NPY(1-36)) can be processed by various enzymes, leading to the formation of smaller, biologically active fragments. frontiersin.org The endogenous formation of these fragments is a critical aspect of the NPY system's regulatory complexity.

One such fragment is Neuropeptide Y (20-36). The generation of C-terminal fragments of NPY, including those in the range of NPY(20-36), has been linked to the activity of the enzyme neprilysin (NEP). nih.govjneurosci.org Neprilysin is an endopeptidase known for its role in degrading various peptides. nih.gov In vitro and in vivo studies have demonstrated that NEP can cleave full-length NPY at several sites in its C-terminal region. nih.govjneurosci.org

Research has identified the primary cleavage sites for NEP on NPY to be between Tyr20–Tyr21 and Leu30–Ile31. nih.govjneurosci.org The cleavage at Tyr20–Tyr21 results in the production of the N-terminal fragment NPY(1-20) and the C-terminal fragment NPY(21-36). nih.govjneurosci.org Further processing can lead to other fragments. While specific identification of endogenous NPY(20-36) is a subject of ongoing research, the existence of a polyclonal antibody specific for NPY(20-36) suggests its relevance in scientific investigations. jneurosci.org Mass spectrometry analysis has been instrumental in identifying various NPY fragments generated by enzymatic activity in vivo, confirming the presence of fragments like NPY(21-36) and NPY(31-36) in brain tissue. nih.govjneurosci.org

The processing of NPY is not limited to neprilysin. Other enzymes like dipeptidyl peptidase IV (DPP-IV) and aminopeptidase (B13392206) P cleave NPY at the N-terminus, generating NPY(3-36) and NPY(2-36), respectively. frontiersin.orgoup.com These fragments exhibit altered receptor binding affinities compared to the full-length peptide, often showing preference for Y2 and Y5 receptors. guidetopharmacology.orgfrontiersin.org The enzymatic cleavage of NPY into various fragments, including C-terminal ones like NPY(20-36), represents a significant mechanism for modulating the peptide's biological activity and receptor selectivity. nih.govjneurosci.org

Table 2: Major NPY Fragments and Their Generating Enzymes

Fragment Generating Enzyme(s) Resulting Change in Receptor Affinity
NPY(2-36) Aminopeptidase P Decreased affinity for Y1, preferential binding to Y2 and Y5. frontiersin.org
NPY(3-36) Dipeptidyl peptidase IV (DPP-IV) Decreased affinity for Y1, preferential binding to Y2 and Y5. guidetopharmacology.orgfrontiersin.org
NPY(21-36) Neprilysin (NEP) Under investigation, may have neuroprotective effects. nih.gov
NPY(31-36) Neprilysin (NEP) Under investigation, may have neuroprotective effects. nih.gov

Properties

CAS No.

112602-67-2

Molecular Formula

C7H10N4

Synonyms

neuropeptide Y (20-36)

Origin of Product

United States

Pharmacology and Receptor Interactions of Neuropeptide Y 20 36

NPY Receptor Subtype Affinity and Selectivity

The affinity and selectivity of NPY(20-36) for the various NPY receptor subtypes are critical for understanding its potential physiological roles. NPY receptors exhibit differential ligand binding profiles, with distinct preferences for full-length NPY or its fragments chem960.com.

Interactions with Y1 Receptors

The Y1 receptor subtype typically requires the full-length NPY(1-36) sequence for optimal activation and high-affinity binding limes-institut-bonn.de. N-terminally truncated analogs of NPY are generally not well-accepted by the Y1 receptor, exhibiting significantly reduced affinity compared to the intact peptide frontiersin.org. For instance, NPY(3-36) shows approximately 1/1000th the affinity of NPY(1-36) for Y1-like receptors researchgate.net. Based on this understanding of Y1 receptor ligand requirements, NPY(20-36), being a further N-terminally truncated fragment, is expected to possess very low or negligible affinity for the Y1 receptor.

Interactions with Y2 Receptors

The Y2 receptor subtype is unique among NPY receptors as it can bind and be activated by C-terminal fragments of NPY, including NPY(13-36) and NPY(3-36) limes-institut-bonn.dechem960.com. Research has demonstrated that NPY(20-36) effectively inhibits the binding of [125I]NPY to Y2 receptors in bovine hippocampal membranes limes-institut-bonn.de. The potency of NPY(20-36) in inhibiting this binding was observed to be "greater than or equal to" NPY(13-36) and "much greater than" NPY(26-36), indicating a notable affinity for the Y2 receptor limes-institut-bonn.de. This suggests that the region spanning residues 20-36 contains key elements for Y2 receptor recognition.

Interactions with Y4 Receptors

The Y4 receptor preferentially binds pancreatic polypeptide (PP), another member of the NPY family, with NPY and peptide YY (PYY) activating this receptor with lower affinity mdpi.comfrontiersin.org. While less information is specifically available for NPY(20-36) interactions with the Y4 receptor, it is generally understood that NPY fragments, especially those lacking the full N-terminal sequence, would exhibit minimal affinity for this subtype compared to its preferred ligand, PP.

Interactions with Y5 Receptors

Similar to Y2 receptors, the Y5 receptor subtype can also be activated by N-terminally truncated NPY fragments, including NPY(3-36), which acts as a Y2/Y5 receptor agonist frontiersin.orgispub.com. Given this, NPY(20-36) is also anticipated to interact with the Y5 receptor, likely exhibiting an agonistic profile, although specific affinity values for NPY(20-36) itself on Y5 receptors are not as widely detailed as for other truncated fragments.

Agonist and Antagonist Properties of Neuropeptide Y (20-36) and its Analogs

Neuropeptide Y (20-36) is generally considered to act as an agonist at the Y2 receptor. This is supported by studies showing its ability to inhibit the binding of the full-length NPY (an agonist) to the Y2 receptor, indicating competitive binding and a likely activation of the receptor limes-institut-bonn.de. The broader class of N-terminally truncated NPY fragments, such as NPY(3-36) and NPY(13-36), are well-established as Y2 and Y5 receptor agonists chem960.comfrontiersin.org. This pattern suggests that NPY(20-36) also functions as an agonist, particularly at the Y2 receptor, and potentially at the Y5 receptor.

One notable analog mentioned in the context of NPY(20-36) is the modification at position 34. A [Pro34] substitution within the NPY(20-36) fragment was found to convert the peptide from a predominantly Y2-selective entity into an "essentially non-selective analog" frontiersin.org. This highlights the critical role of position 34 in determining the receptor selectivity of this C-terminal fragment.

Structure-Activity Relationship (SAR) Studies for Neuropeptide Y (20-36)

Specific amino acid residues within the NPY(20-36) sequence that have been identified as important for ligand affinity include Tyr20, Tyr21, Tyr27, Arg25, Arg35, and Tyr36 wikipedia.org. Notably, substitutions at Tyr27 and Arg35 have been shown to have a significant impact on affinity, with changes at these positions leading to substantial losses in binding wikipedia.org.

The helical region (residues Y20-I31) and the C-terminal tail (residues T32-Y36) of full-length NPY have been shown to interact with the Y1 receptor. Although NPY(20-36) has low Y1 affinity, these structural insights into the C-terminal interactions are broadly relevant.

A direct SAR finding concerning NPY(20-36) involves the amino acid at position 34. The introduction of a Proline at position 34 within the NPY(20-36) fragment resulted in a loss of Y2 binding potency, rendering the analog less selective frontiersin.org. This indicates that the nature of the amino acid at position 34 is crucial for maintaining the Y2 receptor selectivity of NPY(20-36). Furthermore, hydrophobic side-chains of Leu30 and Ile31, as well as the guanidinium (B1211019) groups of Arg33 and Arg35, along with the C-terminal amide, are considered critical for binding affinity, particularly for the Y1 receptor based on studies of cyclic C-terminal analogs. While these were studied for Y1-binding, the importance of these residues in the C-terminus suggests their general involvement in Y-receptor interactions.

Impact of Amino Acid Substitutions

Structure-activity relationship (SAR) studies of NPY and its fragments have elucidated the critical amino acids within the C-terminal region, which includes the NPY(20-36) sequence (Tyr-Ser-Ala-Leu-Arg-His-Tyr-Ile-Asn-Leu-Ile-Thr-Arg-Gln-Arg-Tyr-NH2, where residues 20-36 are from NPY). peptide.com For the full NPY peptide, individual substitutions of tyrosine residues at positions 20, 21, 27, and 36 to alanine (B10760859) significantly reduce binding affinity. frontiersin.org Arginine at position 25 has also been identified as important for ligand affinity. frontiersin.org

More broadly across the NPY sequence, an alanine scan revealed positions 27 to 36 as crucial for peptide activity. Notably, substitutions at positions 33 and 35, corresponding to arginine residues (Arg33, Arg35), resulted in dramatic losses in binding affinity, exceeding 5000-fold when replaced by alanine. nih.gov Specific mutations of leucine (B10760876) at position 31 (Leu31), arginine at position 33 (Arg33), glutamine at position 34 (Gln34), arginine at position 35 (Arg35), and tyrosine at position 36 (Tyr36) within the full NPY sequence led to significant reductions in affinity, with Arg35 (75000-fold) and Tyr36 (17500-fold) showing the highest impact. nih.gov

For a cyclic octapeptide amide, c[D-Cys29, Cys-34]NPY Ac-29-36, which shares a significant overlap with the NPY(20-36) fragment, the hydrophobic side-chains of Leu30 and Ile31, the guanidinium groups of Arg33 and Arg35, and the C-terminal amide were found to be critical for high-affinity binding to the Y1 receptor. Conversely, Thr32 was determined not to be critical for Y1-binding affinity in this context. researchgate.net These findings collectively underscore the precise requirements for specific residues within the C-terminal domain for effective receptor engagement.

The following table summarizes key amino acid residues in the NPY C-terminal region and their impact on receptor binding based on alanine scan studies:

Amino Acid PositionResidueObserved Impact of Substitution (e.g., to Alanine)Receptor SubtypeReference
20TyrLoss of affinityGeneral NPY R frontiersin.orgnih.gov
21TyrLoss of affinityGeneral NPY R frontiersin.org
25ArgImportant for ligand affinityGeneral NPY R frontiersin.org
27TyrCrucial, ~400-fold loss of affinityGeneral NPY R frontiersin.orgnih.gov
31Leu1000-fold lower affinityGeneral NPY R nih.gov
33ArgCrucial, >5000-fold loss of affinity, 1350-fold lower affinityGeneral NPY R, hY1R researchgate.netnih.gov
34Gln150-fold lower affinityGeneral NPY R, hY1R researchgate.netnih.gov
35ArgCrucial, >5000-fold loss of affinity, 75000-fold lower affinityGeneral NPY R, hY1R researchgate.netnih.gov
36TyrCrucial, 17500-fold lower affinityGeneral NPY R, hY1R researchgate.netnih.gov

Role of C-Terminal Modifications

The C-terminus of NPY and its fragments, including NPY(20-36), typically features an amide group, which is crucial for receptor binding. nih.govfrontiersin.org This amidation is a conserved structural feature across the NPY family peptides (NPY, PYY, and PP). nih.govguidetopharmacology.org

Modifications to the C-terminal region can profoundly impact receptor selectivity and potency. As noted earlier, the substitution of Proline at position 34 in the NPY(20-36) fragment (which is naturally Y2-selective) converts it into an essentially non-selective analog by significantly reducing its affinity for the Y2 receptor while minimally affecting its interaction with the Y1 receptor. nih.gov This demonstrates that specific residues and their modifications within the C-terminal portion of NPY(20-36) can dictate its receptor subtype preference.

Beyond synthetic modifications, endogenous proteolytic processing of NPY also involves C-terminal considerations. For instance, while N-terminal cleavage of NPY (e.g., by dipeptidyl peptidase IV to form NPY(3-36)) leads to a loss of Y1 affinity and a preference for Y2 and Y5 receptors, further degradation into smaller fragments, like NPY(3-35), can result in complete loss of binding ability to any NPY receptors. frontiersin.orggenscript.comphoenixbiotech.net This highlights that even minor alterations at the C-terminus can drastically affect the fragment's ability to engage with receptors.

Conformational Dynamics and Receptor Engagement

The NPY family peptides, including NPY fragments, adopt a characteristic "PP-fold" tertiary structure. This U-shaped conformation consists of an extended polyproline helix and an α-helix, connected by a β-turn. mdpi.comguidetopharmacology.org For the full NPY peptide, the C-terminal segment (including the region encompassed by NPY(20-36)) is critical for its interaction with NPY receptors. Cryo-electron microscopy structures of NPY-bound Y1 receptor show that the NPY C-terminal segment forms an extended conformation that binds deep into the transmembrane core of the receptor. The amidated C-terminal residue, Tyr36, is positioned at the base of the ligand-binding pocket, indicating its direct involvement in receptor engagement. researchgate.net In the context of the full NPY, the region from Y20 to I31 forms a helical segment, followed by the C-terminal tail from T32 to Y36. researchgate.net

Studies on the conformational dynamics of NPY fragments, including NPY(20-36) and NPY(21-31), using 13C relaxation dynamics, have explored their helix folding behavior in different self-association states. NPY(20-36) was observed to maintain a "2x monomer" state, suggesting a specific conformational arrangement or self-association even as a fragment. airitilibrary.com The structural divergence among Y1, Y2, and Y5 receptors, despite their comparable binding affinities for NPY, implies that NPY and its active fragments may adopt distinct conformations upon binding to different receptor subtypes. researchgate.net Further evidence for the role of conformational flexibility in receptor selectivity comes from the observation that the NMR solution structures of NPY and a Y5-selective agonist, [Ala31, Aib32]-NPY, showed a different conformation in the C-terminal region, where the α-helix of NPY was replaced by a more flexible, 3(10)-helical turn structure in the analog. phoenixbiotech.net This suggests that subtle changes in the local conformation of the C-terminal part of the peptide, such as that present in NPY(20-36), are crucial for its specific interaction and engagement with different NPY receptor subtypes.

Cellular and Molecular Mechanisms of Action of Neuropeptide Y 20 36

G-Protein Coupled Receptor (GPCR) Signaling Cascades

Activation of the Y1 receptor by agonists like Neuropeptide Y (20-36) leads to the engagement of Gαi/o proteins, triggering a series of intracellular signaling events fundamental to its biological effects wikipedia.orgchem960.comchemsrc.comelabscience.comgenscript.com.

Adenylyl Cyclase Inhibition and cAMP Modulation

A primary consequence of Y1 receptor activation is the inhibition of adenylyl cyclase (AC) via coupled Gαi/o subunits wikipedia.orgchem960.comchemsrc.comelabscience.comgenscript.com. Adenylyl cyclase is an enzyme responsible for converting adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP) wikipedia.orgchem960.com. By inhibiting AC, activation of the Y1 receptor, and thus stimulation by Neuropeptide Y (20-36), results in a reduction of intracellular cAMP levels wikipedia.orgchem960.comgenscript.comsigmaaldrich.com. This decrease in cAMP subsequently modulates downstream pathways that are dependent on this second messenger.

Activation of G-Protein-Linked Inwardly Rectifying Potassium (GIRK) Channels

Neuropeptide Y receptor activation, particularly via the Y1 receptor, is known to stimulate G-protein-activated inwardly rectifying potassium (GIRK) channels wikipedia.orgchem960.comgenscript.com. These channels are directly gated by G-protein βγ subunits released from Gαi/o proteins upon receptor activation. The opening of GIRK channels leads to an efflux of potassium ions, resulting in membrane hyperpolarization and a decrease in neuronal excitability. This effect is critical for modulating neuronal activity and synaptic transmission. The activation of GIRK currents by NPY is mediated via Y1 receptors.

Intracellular Signaling Pathways

Beyond direct ion channel modulation, Y1 receptor activation also influences various intracellular signaling pathways, impacting cellular functions such as gene expression and proliferation.

Protein Kinase A (PKA) Dependent Transcription Regulation

The inhibition of adenylyl cyclase by Y1 receptor activation, as triggered by Neuropeptide Y (20-36), leads to a reduction in cAMP levels. Since Protein Kinase A (PKA) is a cAMP-dependent enzyme, this decrease in cAMP results in the inhibition of PKA activity wikipedia.orgchem960.comgenscript.comsigmaaldrich.com. PKA plays a significant role in regulating gene transcription, often through the phosphorylation of transcription factors such as cAMP response element-binding protein (CREB) chem960.com. Therefore, the action of Neuropeptide Y (20-36) through Y1R can indirectly influence gene expression by modulating PKA-dependent transcriptional regulation.

Effects on Gene and Protein Expression

While comprehensive and direct experimental data specifically on Neuropeptide Y (20-36)'s precise effects on gene and protein expression are limited in the current scientific literature, studies on the full-length neuropeptide Y (NPY) provide a broader understanding of how the NPY system influences cellular processes at the transcriptional and translational levels. It is plausible that fragments like NPY (20-36), through their receptor interactions, may contribute to some of these systemic effects.

Regulation of Mitochondrial Function and Dynamics-Related Genes

The full-length Neuropeptide Y (NPY) is known to modulate the mitochondrial network and influence the expression of genes critical for mitochondrial function and dynamics wikipedia.org. NPY's involvement in mitochondrial dynamics has been observed in both central and peripheral organs nih.govencyclopedia.pub.

Research on NPY's impact on muscle tissue revealed dose-dependent effects on genes related to ATP production and mitochondrial dynamics:

Low Doses of NPY: Upregulation of genes involved in ATP production, such as uncoupling protein (UCP) and nuclear factor erythroid 2 like 2 (NFE2L2), and a mitochondrial dynamics gene, mitofusin 1 (MFN1) nih.govmassbank.eu.

Higher Doses of NPY: Decreased expression of mitochondrial dynamics markers, specifically mitofusin 2 (MFN2) and OPA1 mitochondrial dynamin-like GTPase (OPA1), while increasing genes associated with mitochondrial biogenesis, including D-loop and peroxisome proliferator-activated receptor gamma (PPARG) nih.govmassbank.eu.

Furthermore, NPY has been shown to stimulate autophagy, a cellular process involving the degradation and recycling of cellular components, in mouse and rat hypothalamic neural cells through the activation of Y1 and Y5 receptors frontiersin.org. It is also involved in protecting mitochondria against oxidative damage by inhibiting nitric oxide production nih.gov.

Table 2: General Neuropeptide Y (NPY) Effects on Mitochondrial Gene Expression

Gene CategoryGene NameEffect of NPY (Full Length)NotesReferences
ATP Production Uncoupling Protein (UCP)Upregulated (low dose)Promotes ATP production. nih.govmassbank.eu
Nuclear Factor Erythroid 2 Like 2 (NFE2L2)Upregulated (low dose)Involved in ATP production. nih.govmassbank.eu
Mitochondrial Dynamics Mitofusin 1 (MFN1)Upregulated (low dose)Supports mitochondrial fusion. nih.govmassbank.eu
Mitofusin 2 (MFN2)Decreased (high dose)Modulates mitochondrial fusion. nih.govmassbank.eu
OPA1 Mitochondrial Dynamin-Like GTPase (OPA1)Decreased (high dose)Involved in inner mitochondrial membrane fusion. nih.govmassbank.eu
Mitochondrial Biogenesis D-loopIncreased (high dose)A regulatory region of mitochondrial DNA, related to biogenesis. nih.govmassbank.eu
Peroxisome Proliferator-Activated Receptor Gamma (PPARG)Increased (high dose)Key regulator of adipogenesis and lipid metabolism, with implications for mitochondrial biogenesis. nih.govmassbank.eu
Autophagy N/A (Process)StimulatedNPY stimulates autophagy in hypothalamic neural cells via Y1R and Y5R. frontiersin.org
Oxidative Stress Nitric Oxide (NO) ProductionInhibitedNPY protects mitochondria against oxidative damage by inhibiting NO production. nih.gov

Note: The data presented in Table 2 reflect the effects of full-length Neuropeptide Y (NPY) and its general actions on mitochondrial function and gene expression. Direct research specifying these exact effects for Neuropeptide Y (20-36) was not found in the reviewed literature.

Interaction with Other Neurotransmitters and Neuromodulators

Neuropeptide Y (NPY) is known to interact broadly with various neurotransmitter systems, playing significant neuromodulatory roles throughout the central and peripheral nervous systems. It is co-secreted with other neurotransmitters, such as Gamma-aminobutyric acid (GABA) and glutamate (B1630785) wikipedia.org. Given that Neuropeptide Y (20-36) is a Y2-selective fragment nih.gov, its interactions with other neurotransmitter systems would likely align with the known roles of Y2 receptors, which are often found presynaptically to inhibit neurotransmitter release epa.gov.

Modulation of GABAergic Neurotransmission

Full-length NPY modulates GABAergic synaptic transmission in various brain regions pnas.org. NPY is synthesized and expressed in GABAergic interneurons wikipedia.orgnih.govpnas.orgfrontiersin.org. In the hypothalamic neuroendocrine arcuate nucleus, the inhibitory actions of NPY on identified GABA neurons are mediated by postsynaptic activation of G-protein-linked inwardly rectifying potassium (GIRK) channels and a depression of voltage-gated calcium currents, primarily through Y1 and Y2 receptor subtypes nih.gov. Additionally, NPY has been shown to reduce the presynaptic release of GABA in different brain areas pnas.org.

Influence on Glutamatergic Release

Neuropeptide Y (NPY) can reduce the presynaptic release of glutamate pnas.orgfrontiersin.org. This effect is often attributed to a G protein-dependent decrease in calcium channel functionality pnas.org, thereby diminishing the release of this excitatory neurotransmitter. The influence of NPY on glutamatergic release is primarily mediated through Y2 and Y5 receptors pnas.orgnih.govfrontiersin.orgpnas.orguc.pt. For example, NPY(13-36), a well-characterized Y2 receptor agonist, has been shown to inhibit glutamate release uc.pt. The neuroprotective effects of NPY in conditions like Parkinson's disease, which involve glutamate excitotoxicity, are also linked to its ability to inhibit glutamate receptor overactivity via Y2 and Y5 receptor activation frontiersin.org.

Table 3: General Neuropeptide Y (NPY) Modulation of Neurotransmitter Release

NeurotransmitterMechanism of Modulation by NPY (Full Length / Fragments)Receptor Subtypes InvolvedReferences
GABA Postsynaptic activation of GIRK and depression of voltage-gated calcium currentsY1, Y2 nih.gov
Reduced presynaptic GABA releaseN/A (General NPY effect) pnas.org
Glutamate Reduced presynaptic glutamate release (G protein-dependent, ↓ Ca²⁺ influx)Y2, Y5 pnas.orgnih.govfrontiersin.orgpnas.orguc.pt

Note: The data presented in Table 3 reflect the general modulating effects of full-length Neuropeptide Y (NPY) and other fragments, such as NPY(13-36), on neurotransmitter release. Direct experimental evidence detailing the specific actions of Neuropeptide Y (20-36) on GABAergic and glutamatergic neurotransmission was not found in the reviewed literature, though its Y2 receptor selectivity suggests it may share some of these mechanisms.

Physiological and Pathophysiological Roles in Experimental Models

Central Nervous System (CNS) Functions

Neuropeptide Y (NPY) is a 36-amino acid peptide that is highly abundant in the central nervous system and is involved in a wide array of physiological processes. Proteolytic cleavage of the full-length NPY peptide can generate shorter C-terminal fragments. The fragment consisting of amino acids 20-36, herein referred to as neuropeptide Y (20-36), is recognized as a selective agonist for the Neuropeptide Y Y2 receptor subtype. The physiological and pathophysiological actions of neuropeptide Y (20-36) are therefore mediated through the activation of this specific receptor. The C-terminal region of NPY, including the 20-36 sequence, is highly conserved across species, indicating its fundamental biological importance.

Neurogenesis and Neuronal Survival

The broader NPY system is known to be a significant regulator of adult neurogenesis, particularly in the dentate gyrus of the hippocampus and the subventricular zone. While many of the pro-neurogenic effects, such as stimulating the proliferation of neural precursors, are mediated by the Y1 receptor, the NPY system's role in neuronal survival also involves other receptors. The neuroprotective actions associated with Y2 receptor activation, as detailed below, inherently support neuronal survival under conditions of cellular stress or injury. By protecting existing neurons from toxic insults, C-terminal NPY fragments acting on Y2 receptors contribute to the maintenance and integrity of neuronal populations.

Neuroprotective Effects in Models of Neurodegeneration

Significant evidence points to a neuroprotective role for C-terminal fragments of NPY, acting through the Y2 receptor. In experimental models of Alzheimer's disease, the enzyme neprilysin (NEP) has been shown to cleave full-length NPY, generating C-terminal fragments. Immunoblot analysis using an antibody raised against the NPY 20-36 region confirmed the presence of these fragments in brain tissue.

One study found that the infusion of NPY C-terminal fragments, such as NPY (21-36), into the brains of amyloid precursor protein (APP) transgenic mice ameliorated neurodegenerative pathology. Furthermore, these amidated C-terminal fragments protected primary human neuronal cultures from the neurotoxic effects of amyloid-β (Aβ). This neuroprotective effect was specifically blocked by a Y2 receptor inhibitor (BIIE0246), but not by a Y1 receptor inhibitor (BIBP3226), confirming that the protective action is mediated through the Y2 receptor. These findings suggest that neuropeptide Y (20-36) and similar C-terminal fragments could be part of an endogenous defense mechanism against neurodegeneration.

Experimental ModelNPY Fragment StudiedKey FindingMediating ReceptorReference
APP Transgenic MiceNPY C-Terminal Fragments (e.g., 21-36)Ameliorated neurodegenerative pathology in vivo.Y2
Human Neuronal CulturesAmidated NPY C-Terminal Fragments (e.g., 21-36)Protected neurons from Amyloid-β toxicity.Y2

Modulation of Stress and Anxiety Responses

The NPY system is a critical modulator of stress and anxiety, generally acting as an endogenous anxiolytic (anxiety-reducing) system. However, different NPY receptors play distinct, and sometimes opposing, roles. While activation of the Y1 receptor is consistently associated with anxiolytic effects, activation of the Y2 receptor has been linked to anxiogenic (anxiety-promoting) responses in some experimental models. Therefore, C-terminal fragments like neuropeptide Y (20-36) that selectively activate Y2 receptors may contribute to anxiogenic-like behaviors. This functional opposition between Y1 and Y2 receptors highlights the complexity of the NPY system in regulating emotional states.

Influence on Memory and Learning Processes

The NPY system has a complex, modulatory influence on learning and memory. The specific effect often depends on the receptor subtype activated. While the role of the Y1 receptor in memory is well-established, the function of the Y2 receptor remains a subject of investigation. Some evidence suggests that activation of Y2 receptors by exogenous NPY or its C-terminal fragments can impair the acquisition and consolidation of spatial memory. In line with this, studies have shown that Y2 receptor antagonists can have a positive effect on learning in tasks such as the Morris water maze. This suggests that neuropeptide Y (20-36), by activating Y2 receptors, may play a role in negatively regulating certain phases of memory formation.

CNS FunctionEffect of Y2 Receptor Activation by NPY (20-36)Mechanism
NeurotransmissionInhibitory (Neuromodulatory)Presynaptic inhibition of neurotransmitter release (e.g., Glutamate (B1630785), GABA, NPY).
Neuronal ExcitabilityDecreasedReduction of excitatory neurotransmission.
Neuronal SurvivalPromotedProtection against neurotoxic insults (e.g., Amyloid-β).
AnxietyAnxiogenic (promoting)Contrasts with the anxiolytic effects of Y1 receptor activation.
Memory & LearningImpaired acquisition/consolidationNegative regulation of memory formation processes.

A comprehensive review of scientific literature reveals a notable scarcity of specific research focused solely on the physiological and pathophysiological roles of the chemical compound neuropeptide Y (20-36) . The vast majority of experimental studies and documented findings pertain to the full-length 36-amino acid peptide, Neuropeptide Y (NPY), and its well-characterized, biologically active fragment, NPY (3-36).

Therefore, generating a detailed article that strictly adheres to the requested outline for neuropeptide Y (20-36) is not feasible based on currently available scientific evidence. The specific functions of the NPY (20-36) fragment in pain modulation, central feeding circuits, metabolic regulation, and cardiovascular system regulation have not been sufficiently investigated or reported in experimental models to provide the detailed, research-backed content required.

Research in these areas predominantly concentrates on the broader actions of the full NPY peptide, which interacts with a family of G protein-coupled receptors (Y1, Y2, Y4, Y5), and the Y2-preferring agonist NPY (3-36). Attributing the extensive and complex physiological roles of these peptides directly to the NPY (20-36) fragment would be scientifically inaccurate.

Given the strict adherence required to focus solely on neuropeptide Y (20-36), and the lack of specific data for this compound in the requested contexts, this article cannot be generated at this time.

Cardiovascular System Regulation

Vasomotor Tone Control

The full-length neuropeptide Y (NPY) is a well-documented sympathetic neurotransmitter involved in neurovascular regulation, often contributing to vasoconstriction. physiology.orgnih.gov Research indicates that NPY produces a slow-acting, potent, and persistent increase in the contractile state of blood vessels. physiology.org In behavioral studies, the C-terminal fragment NPY (20-36) has been shown to evoke vasoconstriction in vivo, similar to the full-length NPY peptide. annualreviews.org This suggests that the C-terminal portion of NPY is crucial for its effects on vascular smooth muscle.

Cardiac Function Modulation

While full-length NPY is known to be the most abundant peptide in the heart and is involved in modulating cardiac contractility, research specifically detailing the effects of the NPY (20-36) fragment on cardiac function in mammalian experimental models is limited. nih.govfrontiersin.org

However, studies in invertebrate models have provided some insights. In the blowfly, the application of an invertebrate NPY-like peptide, NPF (20-36), was found to significantly alter cardiac activity. nih.gov Specifically, NPF (20-36) arrested or decreased the signal frequency of the slow phase of the cardiac cycle, with an effective half-maximal concentration (EC50) of 1 pM. nih.gov It also decreased the duration of the slow phase by approximately 70% while increasing the duration of the fast phase by about 57%. nih.gov These findings in an invertebrate model suggest that this peptide fragment can participate in the crucial response of regulating the cardiac cycle. nih.gov

Immune System Modulation

The broader neuropeptide Y system is recognized as a critical link between the nervous and immune systems, with NPY capable of modulating a variety of immune cell functions. nih.govnih.gov Full-length NPY and its receptors are expressed in multiple immune cell types, and their activation can lead to either pro- or anti-inflammatory actions depending on the context. nih.govuniroma1.it

Specific research focusing on the direct effects of the NPY (20-36) fragment on the function and proliferation of immune cells is not extensively detailed in available experimental models. Full-length NPY has been shown to influence T-cell recruitment and proliferation, and it can either increase spontaneous lymphocyte proliferation or inhibit it after stimulation with mitogens. nih.gov NPY can also regulate the functions of macrophages and dendritic cells. plos.orgfrontiersin.org However, the precise contribution of the (20-36) fragment to these immunomodulatory activities remains an area requiring further investigation.

The influence of the specific NPY (20-36) fragment on inflammatory responses has not been clearly delineated in experimental studies. The full NPY peptide is known to be a potent immunomodulator with complex, context-dependent effects. nih.govnih.gov For instance, NPY can regulate the secretion of various cytokines by macrophages, sometimes inhibiting the release of pro-inflammatory factors like IL-1β and TNF-α, suggesting an anti-inflammatory role. frontiersin.orgatsjournals.org Conversely, under certain conditions, it can also promote the generation of TNF-α. frontiersin.org The specific role that the (20-36) fragment plays in these dualistic inflammatory responses is not well-defined.

Skeletal System Dynamics

While direct studies on NPY (20-36) are scarce, research on the closely related C-terminal fragment, NPY (21-36), has demonstrated significant effects on bone health in animal models of osteoporosis. nih.govresearchgate.net

In ovariectomy-induced osteoporosis mouse models, treatment with NPY (21-36) was shown to be more effective at preventing bone loss than the full-length NPY (1-36) peptide. nih.gov This protective effect is linked to the inhibition of osteoclastic bone resorption. nih.gov

Micro-computed tomography (µCT) analyses of the distal femurs in these models revealed that NPY (21-36) treatment led to significant improvements in bone microarchitecture compared to untreated ovariectomized mice. nih.govresearchgate.net Specifically, treatment resulted in a higher bone volume/total volume (BV/TV) and increased trabecular thickness (Tb.Th), alongside a decrease in trabecular spacing (Tb.S). nih.govresearchgate.net

The mechanism behind this bone-protective effect involves a reduction in the number of active osteoclasts, which are responsible for bone resorption. nih.gov Histological analysis showed that NPY (21-36) treatment caused a greater reduction in osteoclast deposition on bone surfaces than even full-length NPY. nih.gov Concurrently, the number of osteoblasts, the cells responsible for bone formation, was significantly increased in the bone marrow of mice treated with NPY (21-36). nih.govresearchgate.net These findings suggest that the NPY (21-36) fragment ameliorates bone loss by both decreasing the number of bone-resorbing osteoclasts and increasing the number of bone-forming osteoblasts. nih.gov

Research Findings on NPY (21-36) in Ovariectomized Mouse Model

Treatment GroupBone Volume/Total Volume (BV/TV)Trabecular Thickness (Tb.Th)Trabecular Spacing (Tb.S)Osteoclast NumberOsteoblast Number
Sham (Control)HighHighLowLowNormal
Ovariectomized (OVX) + PBSLowLowHighHighLow
OVX + NPY (1-36)Moderately IncreasedModerately IncreasedModerately DecreasedDecreasedIncreased
OVX + NPY (21-36)Significantly IncreasedSignificantly IncreasedSignificantly DecreasedSignificantly DecreasedSignificantly Increased

This table summarizes qualitative findings from studies on ovariectomized mice, indicating the relative changes in bone parameters following treatment with NPY (21-36) compared to controls. nih.govresearchgate.net

Promotion of Osteogenesis in Mesenchymal Stem Cells

Neuropeptide Y (NPY) has been identified as a significant regulator of bone metabolism and homeostasis. researchgate.net Research indicates that NPY can influence the biological activities of bone marrow mesenchymal stem cells (MSCs), which are crucial for bone formation. nih.gov Studies have shown that NPY treatment can stimulate the proliferation of bone marrow stem cells and encourage their migration to areas of injury. researchgate.net Furthermore, NPY and its receptors are involved in the osteogenic differentiation of these stem cells. researchgate.net

The effects of NPY on osteogenesis appear to be mediated through specific NPY receptors, primarily the Y1 and Y2 receptors. nih.gov In mouse models, it has been suggested that NPY promotes the osteoblastic differentiation of MSCs via the Y2 receptor, while it may inhibit this process through the Y1 receptor. nih.gov Conversely, in studies involving rat and human MSCs, NPY has been reported to promote osteoblastic differentiation through the Y1 receptor. nih.gov For instance, one study found that NPY enhanced osteoblastic differentiation of rat MSCs through the Y1 receptor and the Wnt signaling pathway in a concentration-dependent manner. nih.gov Another study showed that NPY promoted osteogenic differentiation in MSCs derived from healthy human volunteers and increased the expression of the Y1 receptor in these cells. nih.gov

The molecular mechanisms underlying NPY's influence on osteogenesis involve key transcription factors. NPY has been shown to upregulate Runx2, a critical early transcription factor for osteoblast differentiation. spandidos-publications.com By increasing the expression of Runx2 and osterix, NPY signaling plays a positive role in the osteogenic differentiation of pre-osteoblastic cells. spandidos-publications.com Some research indicates that the anabolic activity of osteoblasts treated with NPY may also be enhanced through gap junction intercellular communication. nih.gov

Table 1: Research Findings on Neuropeptide Y (20-36) and Osteogenesis in Mesenchymal Stem Cells

Experimental Model Key Findings Implicated Receptor(s) Molecular Pathway(s)
Mouse Mesenchymal Stem Cells (C3H10T1/2) NPY treatment suppressed the cAMP/PKA pathway and CREB phosphorylation. aging-us.com Y1R aging-us.com cAMP/PKA/CREB aging-us.com
Rat Bone Marrow Mesenchymal Stem Cells NPY stimulated osteoblastic differentiation and VEGF expression. nih.gov Y1R nih.gov Wnt signaling nih.gov
Human Bone Marrow Mesenchymal Stem Cells NPY accelerated post-fracture bone healing by promoting osteogenesis. nih.gov Y1R nih.gov Not specified
Mouse Pre-osteoblastic Cells (MC3T3-E1) NPY overexpression increased Runx2 and osterix mRNA and protein expression. spandidos-publications.com Not specified Upregulation of Runx2 and osterix spandidos-publications.com

Other Physiological Systems

Gastrointestinal Tract Function

Neuropeptide Y (NPY) plays a significant role in regulating various functions within the gastrointestinal (GI) tract. embopress.org It is involved in processes such as GI motility, electrolyte balance, and nutrient and water absorption. embopress.org NPY is expressed by enteric neurons and sympathetic neurons that innervate the digestive tract. nih.govresearchgate.net

NPY is known to inhibit gastrointestinal motility and the secretion of electrolytes and water. nih.gov This inhibitory action on intestinal chloride secretion is observed throughout the intestine. nih.gov The effects of NPY on gut function are primarily mediated by the Y1 and Y2 receptor subtypes. nih.gov Y1 receptors are located on enterocytes, myenteric and submucosal neurons, and endothelial cells, while Y2 receptors are found on myenteric and submucosal neurons and extrinsic primary afferent nerve fibers. nih.gov

In conscious rats, intracerebroventricular administration of NPY was found to change the postprandial (fed) pattern of duodenal motility to an interdigestive (fasted) pattern of phasic contractions. physiology.org This effect was mediated by Y2 receptors. physiology.org Endogenous NPY is believed to be involved in regulating the interdigestive motility of the small intestine. physiology.org Furthermore, NPY signaling is associated with intestinal biology, including gastric emptying and gastric and pancreatic secretion. yakhak.org

Inflammation-induced neuronal remodeling in the gut can affect intestinal epithelial permeability, electrolyte and water secretion, and intestinal motility through the activation of the NPY-Y1 receptor. yakhak.org NPY and its receptors also contribute to proabsorptive effects by influencing intestinal permeability. yakhak.org

Table 2: Research Findings on Neuropeptide Y (20-36) in Gastrointestinal Tract Function

Experimental Model Administration Route Observed Effects Implicated Receptor(s)
Conscious, freely moving rats Intracerebroventricular Changed duodenal motility from a fed to a fasted pattern. physiology.org Y2 physiology.org
General (in various models) Not specified Inhibits gastrointestinal motility and electrolyte/water secretion. nih.gov Y1, Y2 nih.gov
Mouse models Not specified Y1 and Y2 receptor antagonism modifies colonic ion transport and motility. nih.gov Y1, Y2 nih.gov

Research Methodologies and Experimental Models in Neuropeptide Y 20 36 Studies

In Vitro Experimental Techniques

In vitro studies are fundamental to understanding the molecular and cellular mechanisms of NPY (20-36). These techniques allow for controlled experimental conditions to dissect specific biological processes.

Cell Culture Models (e.g., Primary Neuronal Cultures, Neuroblastoma Cell Lines)

Cell culture models are indispensable tools for studying the effects of NPY (20-36) in a controlled environment. Primary neuronal cultures, derived directly from animal brain tissue, provide a model that closely mimics the in vivo environment. For instance, studies have utilized primary human neuronal cultures to investigate the neuroprotective effects of NPY fragments against amyloid-β toxicity. jneurosci.org

Neuroblastoma cell lines, such as SK-N-MC and SK-N-BE(2), are also widely used. These immortalized cell lines are easier to maintain and provide a more homogenous population of cells for reproducible experiments. nih.gov For example, SK-N-MC cells are known to express NPY Y1 receptors, while SK-N-BE(2) cells express Y2 receptors, making them valuable for studying receptor-specific interactions of NPY fragments. nih.gov Other cell lines, like the hypothalamic neuronal cell line mHypoN42, have been used to study the role of NPY in processes like autophagy. pnas.org The LX-2 human hepatic stellate cell line has been employed to investigate the expression and function of NPY and its receptors in liver cells. researchgate.net Furthermore, Chinese hamster ovary (CHO) cells are frequently used for stably expressing specific NPY receptor subtypes, allowing for detailed pharmacological characterization. uni-regensburg.de

Cell LinePredominant NPY ReceptorTypical Application in NPY (20-36) Research
SK-N-MCY1Studying Y1 receptor binding and signaling pathways. nih.gov
SK-N-BE(2)Y2Investigating Y2 receptor-mediated effects. nih.gov
mHypoN42Y1, Y2, Y5Examining neuronal functions like autophagy. pnas.org
LX-2Y1, Y2, Y5Researching the role of NPY in liver pathophysiology. researchgate.net
CHOTransfected with specific subtypesCharacterizing receptor pharmacology and ligand binding. uni-regensburg.de

Receptor Binding Assays (e.g., Radioligand Displacement Assays)

Receptor binding assays are crucial for determining the affinity of NPY (20-36) for its various receptor subtypes. Radioligand displacement assays are a common technique where a radiolabeled ligand, such as [¹²⁵I]Peptide YY or [¹²⁵I]NPY, is used to label the receptors. nih.govacs.org The ability of unlabeled NPY (20-36) to displace the radioligand from the receptor is then measured, allowing for the calculation of its binding affinity (Ki or IC50 values).

Studies have shown that NPY fragments, including NPY (20-36), exhibit different affinities for NPY receptor subtypes. For example, NPY (20-36) has been shown to have a lower affinity for the Y2 receptor compared to the full-length NPY. nih.gov These assays are often performed on membranes prepared from cell lines expressing specific NPY receptors or from tissues known to be rich in these receptors, such as the rat cerebral cortex and hippocampus. nih.govnih.gov

Functional Cell-Based Assays (e.g., Calcium Imaging, cAMP Assays)

Functional cell-based assays are employed to assess the biological activity of NPY (20-36) upon binding to its receptors. Since NPY receptors are G-protein coupled receptors (GPCRs), their activation often leads to changes in intracellular second messenger levels, such as cyclic adenosine (B11128) monophosphate (cAMP) and intracellular calcium (Ca²⁺).

cAMP Assays: NPY receptors typically couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. frontiersin.org cAMP assays are therefore used to measure the inhibitory effect of NPY (20-36) on cAMP production, providing a measure of its agonist or antagonist activity.

Calcium Imaging: The activation of some NPY receptors can also lead to changes in intracellular calcium concentrations. Calcium imaging techniques, using fluorescent calcium indicators, allow for the real-time visualization and quantification of these changes in living cells upon application of NPY (20-36).

Molecular Biology Techniques (e.g., RT-qPCR, Western Blot, ELISA for Fragment Detection)

Molecular biology techniques are essential for studying the expression of NPY receptors and for the detection and quantification of NPY fragments.

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is used to measure the mRNA expression levels of different NPY receptor subtypes in various cell lines and tissues. This helps in selecting appropriate models for studying NPY (20-36).

Western Blotting allows for the detection and quantification of NPY receptor proteins, confirming their expression at the protein level. It can also be used to detect NPY fragments, although the specificity for a particular fragment like NPY (20-36) can be challenging.

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying peptide levels. ahajournals.org Specific ELISAS can be developed to detect and measure the concentration of NPY (20-36) in biological samples, though this often requires antibodies specific to the fragment.

Electrophysiological Recordings (e.g., Whole-Cell Patch-Clamp)

Electrophysiological techniques, particularly the whole-cell patch-clamp method, are used to study the effects of NPY (20-36) on the electrical properties of neurons and other excitable cells. jneurosci.org This technique allows for the measurement of ion channel currents and changes in membrane potential in response to the application of the peptide.

For example, studies have shown that NPY can modulate L-type Ca²⁺ currents in cardiac cells and influence synaptic transmission in neocortical neurons. ahajournals.orgpnas.org By applying NPY (20-36) to cultured neurons or brain slices, researchers can determine its impact on neuronal excitability and synaptic plasticity.

Biophysical Characterization (e.g., Surface Plasmon Resonance)

Biophysical techniques provide detailed information about the binding kinetics and structural aspects of the interaction between NPY (20-36) and its receptors.

Surface Plasmon Resonance (SPR) is a label-free technique used to measure the real-time binding kinetics of molecules. In the context of NPY (20-36), SPR can be used to determine the association (ka) and dissociation (kd) rate constants of its binding to a specific NPY receptor subtype, providing a more detailed understanding of the binding affinity beyond what is obtained from equilibrium binding assays. acs.org

Ex Vivo Approaches

Ex vivo methodologies serve as a crucial bridge between in vitro and in vivo research, allowing for the study of Neuropeptide Y (NPY) (20-36) and its effects within the complex environment of intact tissues, albeit under controlled laboratory conditions. These techniques maintain the cellular architecture and local circuits of the tissue, providing a more physiologically relevant context than isolated cell cultures.

Tissue Slice Preparations (e.g., Brain Slices)

The use of acute brain slice preparations is a cornerstone of ex vivo research on neuropeptides. This technique involves the rapid removal of the brain from a euthanized animal and the sectioning of specific regions into thin slices, which can be kept viable in artificial cerebrospinal fluid for several hours. These slices preserve the local synaptic circuitry, making them ideal for electrophysiological and neurochemical studies.

In the context of NPY-related research, brain slices, particularly from the hippocampus and ventral tegmental area (VTA), have been instrumental. nih.govnih.govresearchgate.net Whole-cell patch-clamp electrophysiology in acute brain slices from mice is a common method to examine how NPY and its fragments affect neuronal activity. nih.gov For instance, studies have demonstrated that NPY can directly inhibit subsets of VTA dopamine (B1211576) neurons by activating G protein-coupled inwardly rectifying potassium (GIRK) currents. nih.gov Furthermore, NPY has been shown to presynaptically inhibit both excitatory and inhibitory postsynaptic currents onto these neurons. nih.gov

Organotypic hippocampal slice cultures represent another valuable ex vivo model. These cultures can be maintained for weeks and are used to investigate the long-term effects of substances on neuronal survival and plasticity. Research has utilized these cultures to demonstrate the neuroprotective effects of NPY receptor activation against excitotoxicity, a pathological process implicated in neurodegenerative diseases. researchgate.net For example, activation of Y2 receptors was found to protect CA1 pyramidal cells from AMPA-induced neurodegeneration. researchgate.net

Table 1: Key Findings from Brain Slice Studies on NPY

Brain RegionExperimental TechniqueKey Finding
Ventral Tegmental Area (VTA)Whole-cell patch-clamp electrophysiologyNPY directly inhibits a subset of dopamine neurons via GIRK current activation. nih.gov
Ventral Tegmental Area (VTA)Whole-cell patch-clamp electrophysiologyNPY presynaptically decreases both excitatory and inhibitory transmission onto dopamine neurons. nih.gov
HippocampusOrganotypic slice culturesActivation of Y2 receptors protects against AMPA-induced excitotoxicity. researchgate.net
HippocampusOrganotypic slice culturesNPY Y2 and Y5 receptor agonists provide neuroprotection against kainate-induced cell death. researchgate.net

Isolated Organ Bath Studies

Isolated organ bath studies are a classic pharmacological technique used to investigate the physiological responses of isolated tissues or organs to drugs and endogenous compounds in a controlled environment. researchgate.net This method involves suspending a piece of tissue, such as smooth muscle from the colon or a whole pancreas, in a temperature-controlled chamber filled with a physiological salt solution and aerated with a gas mixture. researchgate.netnih.govnih.gov The contractile or secretory responses of the tissue to the addition of substances like NPY (20-36) can then be measured isometrically or isotonically. researchgate.net

While direct studies on NPY (20-36) in organ baths are not extensively detailed in the provided search results, the methodology is highly applicable. For example, the effects of NPY on insulin (B600854) secretion have been studied using isolated and perfused human and rodent islets, a preparation closely related to organ bath techniques. scispace.com In such setups, NPY has been shown to decrease glucose-stimulated insulin secretion. scispace.com An organ bath containing pancreatic tissue could be used to investigate whether NPY (20-36) has a similar or distinct modulatory role on insulin release. nih.gov

Similarly, the contractility of various smooth muscle tissues is modulated by NPY. Organ bath experiments on tissues like the colon, vas deferens, or blood vessels could elucidate the specific effects of NPY (20-36) on muscle tone and responsiveness to neurotransmitters. nih.gov The experimental protocol typically involves a stabilization period, followed by the addition of a contractile agent to test tissue viability, and then the construction of a concentration-response curve for the compound of interest. nih.gov

In Vivo Animal Models

In vivo studies using animal models are indispensable for understanding the complex physiological and behavioral effects of Neuropeptide Y (20-36) in a living organism. These models allow researchers to investigate its role in systemic processes and integrated behaviors that cannot be replicated ex vivo or in vitro.

Rodent Models (e.g., Mice, Rats, Transgenic Animals, Knockout Models)

Rodents, particularly mice and rats, are the most commonly used animal models in NPY research due to their genetic tractability, well-characterized physiology and behavior, and the availability of established experimental paradigms. frontiersin.orgnih.gov Standard Sprague-Dawley rats and various mouse strains are frequently used. frontiersin.org

The development of transgenic and knockout models has revolutionized the field. nih.gov For example, NPY Y4 receptor knockout (Y4-/-) mice have been used to investigate the role of this specific receptor in emotional behavior, showing reduced anxiety-like and depression-related behaviors compared to wild-type controls. nih.gov Similarly, transgenic mouse models of Alzheimer's disease, such as those overexpressing amyloid precursor protein (APP), have been crucial in demonstrating the neuroprotective potential of NPY and its C-terminal fragments, including those in the (20-36) range. frontiersin.orgjneurosci.org Studies have shown that infusion of NPY C-terminal fragments can ameliorate neurodegenerative pathology in these models. frontiersin.orgjneurosci.org Conditional knockout mice, created using systems like Cre-lox, allow for the targeted disruption of NPY or its receptors in specific neuronal populations or brain regions, providing more precise insights into their functions. frontiersin.org

Pharmacological Manipulations (e.g., Intracerebroventricular Injections, Systemic Administrations of Analogs/Antagonists)

Pharmacological manipulation is a key strategy for probing the function of the NPY system in vivo. This involves the administration of NPY itself, its fragments like NPY (20-36), or synthetic analogs and antagonists that target specific NPY receptors.

Intracerebroventricular (i.c.v.) injection is a common technique that bypasses the blood-brain barrier and delivers the compound directly into the brain's ventricular system, allowing for the study of its central effects. nih.govphypha.ir For example, i.c.v. administration of NPY has been shown to reduce conditioned fear responses in rats. nih.gov This method has also been used to study the effects of selective NPY receptor antagonists. For instance, the NPY Y1 receptor antagonist BIBO3304 and the Y2 receptor antagonist BIIE0246 have been administered i.c.v. to dissect the roles of these receptors in fear and anxiety. nih.govphypha.ir

Systemic administration (e.g., subcutaneous injection) is used to study both peripheral effects and central effects, provided the compound can cross the blood-brain barrier. The Y2 receptor antagonist BIIE0246 has been administered systemically to investigate its influence on conditioned fear. nih.gov Another approach involves intranasal administration, which is being explored as a non-invasive method to deliver NPY to the central nervous system. frontiersin.org

Behavioral Phenotyping (e.g., Food Intake, Anxiety-Related Behaviors)

Behavioral phenotyping is the systematic assessment of an animal's behavior to determine the function of a particular gene, neural circuit, or pharmacological agent. In the context of NPY (20-36), behavioral studies primarily focus on its well-established roles in regulating food intake and anxiety. researchgate.netwikipedia.orgnih.gov

Food Intake: NPY is one of the most potent orexigenic (appetite-stimulating) peptides known. frontiersin.orgwikipedia.orgmdpi.com Behavioral assays in rats, often involving i.c.v. injections of NPY or its agonists, are used to measure changes in food consumption. wikipedia.org These studies consistently show that stimulating NPYergic activity increases food intake. wikipedia.org Conversely, blocking NPY receptors, such as Y1 and Y5, can decrease food intake. wikipedia.org

Anxiety-Related Behaviors: NPY is also recognized as an anxiolytic (anxiety-reducing) agent. mdpi.comnih.gov Several behavioral tests are used to assess anxiety-like behavior in rodents.

Elevated Plus-Maze (EPM): This test is based on the rodent's natural aversion to open, elevated spaces. Anxiolytic compounds typically increase the time spent in the open arms of the maze. NPY administered into specific brain regions, such as the central amygdala, has been shown to produce anxiolytic-like effects in the EPM. mdpi.com

Open Field (OF) Test: This test assesses exploratory behavior and anxiety. Anxious animals tend to stay close to the walls (thigmotaxis), while less anxious animals explore the center of the arena more freely. nih.gov

Social Interaction Test: Reduced social interaction can be a sign of anxiety. NPY administration into the amygdala has been shown to increase social interaction time, indicating an anxiolytic-like effect. mdpi.com

Conditioned Fear Models: These models, such as social fear conditioning, are used to study how NPY modulates learned fear responses. mdpi.com Administration of NPY into the central amygdala and dorsolateral septum has been found to reduce the expression of social fear. mdpi.com

Table 2: Common Behavioral Tests in NPY Research

Behavioral DomainTest NameTypical MeasureEffect of NPY/Agonists
AnxietyElevated Plus-Maze (EPM)Time spent in open armsIncrease mdpi.com
AnxietyOpen Field (OF)Time spent in centerIncrease nih.gov
Anxiety/FearSocial InteractionTime spent interactingIncrease mdpi.com
FearConditioned FearFreezing/Avoidance behaviorDecrease nih.govmdpi.com
FeedingFree FeedingAmount of food consumedIncrease wikipedia.orgnih.gov

Advanced Research Techniques in the Study of Neuropeptide Y Fragments

The investigation of Neuropeptide Y (NPY) and its fragments, such as Neuropeptide Y (20-36), leverages a sophisticated array of advanced research methodologies. These techniques have been instrumental in elucidating the structural, functional, and physiological roles of NPY signaling systems, from the molecular level to complex neuronal circuits.

Cryo-Electron Microscopy for Receptor-Ligand Complex Structure Determination

Cryo-electron microscopy (cryo-EM) has revolutionized structural biology, providing high-resolution insights into the architecture of large biomolecular complexes, including G protein-coupled receptors (GPCRs) like the NPY receptors. This technique has been pivotal in visualizing the precise interactions between NPY and its receptors.

Researchers have successfully determined the cryo-EM structures of the NPY Y1 and Y2 receptors in complex with the full-length NPY peptide and other selective agonists. nih.govnih.gov These studies reveal a conserved binding mode for the C-terminal region of NPY, which encompasses the (20-36) fragment. The C-terminal segment of NPY adopts an extended conformation and binds deep within the transmembrane core of the receptor. researchgate.netrepec.orgnih.gov Specifically, the amidated C-terminal residue, Tyrosine-36 (Y36), is positioned at the base of the ligand-binding pocket, forming critical interactions that anchor the peptide. researchgate.netrepec.orgresearchgate.net For instance, in the Y1 receptor, the hydroxyl group of Y36 forms a hydrogen bond with the residue Q219. researchgate.net The helical region of NPY, which includes residues from the (20-36) fragment, also interacts with the extracellular loops of the receptor, contributing to the high binding affinity. researchgate.netrepec.orgnih.gov

These structural analyses provide a molecular blueprint for understanding how NPY and its C-terminal fragments, including the region from residue 20 to 36, recognize and activate their cognate receptors, paving the way for the rational design of novel therapeutics targeting the NPY system. nih.gov

ReceptorLigandKey Findings from Cryo-EM
Y1 Receptor (Y1R) Neuropeptide Y (NPY)The C-terminal segment of NPY, including the (20-36) region, binds deep in the transmembrane core. The amidated Y36 residue is located at the base of the binding pocket. researchgate.netrepec.orgnih.gov
Y2 Receptor (Y2R) NPY, PYY(3-36)Revealed a conserved binding pocket for the C-terminal region of NPY. Provided insights into the molecular basis for the selective binding of PYY(3-36) to the Y2R. nih.gov
Y1 Receptor (Y1R) [Leu31, Pro34]–NPYHelped identify a unique sub-pocket that confers ligand selectivity, shedding light on the mechanisms of receptor activation. nih.gov

Mass Spectrometry for Endogenous Fragment Identification and Quantification

Mass spectrometry (MS) is an indispensable tool in neuropeptidomics for the identification and quantification of endogenous peptides and their fragments from complex biological samples. nih.govresearchgate.net This technique allows for the precise measurement of neuropeptides without prior knowledge of their identity, facilitating the discovery of novel signaling molecules and metabolic pathways. nih.govnih.gov

The general workflow for MS-based neuropeptidomics involves peptide extraction from tissues or biofluids, followed by separation using liquid chromatography (LC) and subsequent analysis by tandem mass spectrometry (MS/MS). nih.gov In this process, precursor ions are selected and fragmented to produce a characteristic spectrum that allows for sequence identification. nih.gov MS-based methods can distinguish between various forms of a peptide, including those with post-translational modifications, which is crucial as many neuropeptides, including NPY, are C-terminally amidated. rero.ch

Quantitative MS approaches can be either label-free or employ stable isotope labeling. researchgate.net Targeted techniques, such as selected reaction monitoring (SRM) or parallel reaction monitoring (PRM), offer high sensitivity and specificity for quantifying known peptides of interest, including NPY and its truncated forms like NPY (3-36). nih.gov For example, microflow liquid chromatography coupled with triple-quadrupole tandem mass spectrometry has been used to quantitatively analyze NPY levels in the developing mouse brain. acs.org While NPY fragments are known to mediate distinct effects due to varying receptor affinities, their low physiological concentrations, often in the picomolar range, present a significant analytical challenge. nih.gov Advanced MS methods, sometimes combined with immunoassays, are being developed to achieve the sub-picomolar sensitivity required to quantify these low-abundance fragments in samples like human plasma. nih.govgoogle.com

Mass Spectrometry TechniqueApplication in NPY ResearchKey Advantages
LC-MS/MS Untargeted identification and profiling of neuropeptides in brain tissue and biofluids. nih.govrero.chAllows for discovery-based analysis without a priori knowledge of peptide identity. nih.gov
SRM/MRM and PRM Targeted quantification of specific NPY fragments, such as NPY (3-36). nih.govHigh sensitivity and specificity for known peptides, enabling precise measurement.
High-Resolution MS (e.g., Orbitrap) Accurate mass measurements for confident identification of endogenous NPY and its intermediates, like C-terminal glycine-extended NPY (NPY-Gly). acs.orgHigh mass accuracy reduces ambiguity in peptide identification.

Optogenetic and Chemogenetic Approaches for Neuronal Circuit Manipulation

Optogenetics and chemogenetics are powerful techniques that allow for the precise control of specific neuronal populations to dissect their role in complex neural circuits and behaviors. nih.govmdpi.com

Optogenetics involves the use of light to control neurons that have been genetically modified to express light-sensitive ion channels, such as channelrhodopsin for activation or halorhodopsin for inhibition. nih.govyoutube.com By delivering light of a specific wavelength to a targeted brain region via an optical fiber, researchers can activate or silence NPY-expressing neurons with high temporal precision. nih.gov This approach has been used to investigate the function of NPYergic circuits in various behaviors. For instance, optogenetic stimulation of AgRP neurons, which co-express NPY, has been shown to drive feeding behavior. nih.gov Studies have also used optogenetics to demonstrate that NPY neurons in the dorsal raphe nucleus can improve stress resilience. researchgate.net

Chemogenetics utilizes engineered receptors, most commonly Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), that are activated by specific, otherwise inert, small molecules. nih.govnih.gov By expressing these receptors in NPY neurons, researchers can non-invasively modulate their activity by systemically administering the designer drug, such as clozapine-N-oxide (CNO). nih.gov This method allows for longer-lasting modulation of neuronal activity compared to optogenetics. Chemogenetic activation of NPY neurons has been employed to study their role in modulating binge-like ethanol (B145695) consumption and stress responses. researchgate.netnih.gov

Together, these techniques provide unparalleled control over NPY neuronal circuits, enabling a detailed understanding of how NPY signaling contributes to physiological and pathological states. mdpi.comcambridge.org

Neuroimaging Techniques in Animal Models (e.g., PET Imaging)

Positron Emission Tomography (PET) is a non-invasive molecular imaging technique that allows for the quantitative mapping of the spatial distribution of radiolabeled tracers in living subjects, including animal models. nih.gov In the context of NPY research, PET imaging is used to study the distribution, density, and occupancy of NPY receptors in the brain and peripheral tissues. nih.govresearchgate.netnih.gov

The development of specific PET radiotracers for different NPY receptor subtypes (Y1, Y2, Y5) has been a key focus of research. nih.gov These radiotracers are molecules that bind with high affinity and selectivity to a specific receptor subtype and are labeled with a positron-emitting radionuclide, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F). nih.gov

Several candidate tracers have been evaluated in animal models:

For the Y1 receptor , the PET tracer [¹⁸F]Y₁-973 has been studied in rhesus monkeys. These studies showed that the tracer readily enters the brain and its distribution pattern is consistent with the known high density of Y1 receptors in regions like the striatum and cortical areas. nih.gov

For the Y2 receptor , the radioligand N-(¹¹C-methyl)-JNJ-31020028 was developed and tested in pigs. nih.govsnmjournals.orgresearchgate.net PET imaging with this tracer revealed high binding in the hippocampus, thalamus, and caudate nucleus, and the binding was displaceable by the unlabeled drug, confirming its specificity. nih.govsnmjournals.org

For the Y5 receptor , the tracer [¹⁸F]LuAE00654 was evaluated in baboons. Blocking studies demonstrated specific binding in the striatum, a region with high Y5 receptor expression. acs.org

These PET imaging studies in animal models are crucial for understanding the role of NPY receptors in various physiological and disease states and are vital for the development of drugs targeting this system. nih.govresearchgate.net

PET RadiotracerTarget ReceptorAnimal ModelKey Findings
[¹⁸F]Y₁-973 NPY Y1 ReceptorRhesus MonkeyPromptly penetrates the blood-brain barrier; distribution consistent with known Y1 receptor density. nih.gov
N-(¹¹C-methyl)-JNJ-31020028 NPY Y2 ReceptorPigReversible binding in hippocampus, thalamus, and caudate; suitable properties for neuroimaging. nih.govsnmjournals.org
[¹⁸F]LuAE00654 NPY Y5 ReceptorBaboonShowed specific binding in the striatum, demonstrating potential for quantifying Y5 receptors. acs.org

Computational Modeling and Molecular Dynamics Simulations

Computational modeling and molecular dynamics (MD) simulations are powerful theoretical tools used to investigate the structure, dynamics, and function of biological macromolecules at an atomic level. nih.gov These methods complement experimental techniques by providing insights into dynamic processes that are often difficult to capture experimentally.

In the study of the NPY system, MD simulations have been used to:

Investigate Receptor Dynamics: Simulations of NPY receptors, such as the Y1 receptor, embedded in a lipid membrane can reveal the equilibrium dynamics of the receptor in its apo (unbound) and ligand-bound states. nih.govmdpi.com These studies show that transmembrane helices are relatively rigid, while loop regions and the N- and C-termini are much more flexible. nih.govmdpi.com

Elucidate Ligand Binding and Activation Mechanisms: MD simulations have been used in conjunction with cryo-EM structures to analyze the molecular basis of ligand binding and receptor activation. nih.govrcsb.org By simulating the receptor-ligand complex over time, researchers can observe conformational changes and key interactions that lead to G protein signaling. nih.gov

Model Peptide Structure: Early computational studies used the known crystal structure of the homologous avian pancreatic polypeptide to build a three-dimensional model of NPY. pnas.org This model correctly predicted the compact hairpin structure, where a C-terminal α-helix folds back against an N-terminal polyproline-like helix, a feature later confirmed by experimental methods. pnas.orgacs.org

These computational approaches provide a dynamic, high-resolution view of the interactions between NPY fragments and their receptors, helping to explain experimental observations and guiding future mutagenesis and drug design efforts. mdpi.compnas.org

Future Research Directions and Unanswered Questions

Elucidation of Specific Neuropeptide Y (20-36) Endogenous Roles and Formation Pathways

A fundamental gap in our current understanding is the definitive identification and characterization of the endogenous roles of neuropeptide Y (20-36). While there is evidence for the generation of similar C-terminal fragments, the precise physiological functions attributed specifically to the (20-36) fragment are yet to be determined. Future research should aim to answer whether NPY(20-36) has unique biological activities or if its functions overlap with those of other NPY fragments.

Furthermore, the enzymatic pathways responsible for the specific cleavage of full-length NPY to generate NPY(20-36) in vivo are not well understood. The enzyme neprilysin has been identified as a key player in the processing of NPY, leading to the formation of C-terminal fragments such as NPY(21-36) and NPY(31-36) nih.govjneurosci.org. These fragments have demonstrated neuroprotective effects in preclinical models of Alzheimer's disease nih.govjneurosci.org. It is plausible that neprilysin or other yet-to-be-identified peptidases are involved in the generation of NPY(20-36).

Key Unanswered Questions:

What are the specific physiological and pathophysiological roles of endogenous NPY(20-36)?

Which enzymes are responsible for the precise cleavage of NPY to produce the (20-36) fragment?

Under what physiological or pathological conditions is the production of NPY(20-36) regulated?

Discovery of Novel Receptor Subtypes or Binding Partners

Current knowledge suggests that C-terminal fragments of NPY primarily interact with the Y2 receptor subtype. Indeed, NPY(20-36) has been described as a Y2-selective C-terminal fragment jst.go.jp. However, the possibility of other, as-yet-unidentified receptor subtypes or binding partners for NPY(20-36) cannot be excluded. The existence of orphan receptors and the promiscuity of some peptide-receptor interactions warrant a thorough investigation into the complete binding profile of this fragment.

Future studies should employ comprehensive screening assays to explore the binding of NPY(20-36) to a wide range of known and orphan G protein-coupled receptors. Identifying novel interactors could unveil previously unknown signaling pathways and biological functions associated with this peptide.

Development of Highly Selective Receptor Modulators for Research Applications

To dissect the specific functions of NPY(20-36), the development of highly selective agonists and antagonists is crucial. While some modulators for the broader NPY receptor family exist, tools with high specificity for the binding site of NPY(20-36) on the Y2 receptor, or any potential novel receptors, are lacking. Such selective modulators would be invaluable for in vitro and in vivo studies to isolate the effects of NPY(20-36) from those of full-length NPY and other fragments.

Table 1: Current and Needed Pharmacological Tools for NPY(20-36) Research

Tool TypeCurrent AvailabilityDesired Characteristics for Future Development
Selective Agonists Limited to non-existent for NPY(20-36) specific interactions.High affinity and selectivity for the NPY(20-36) binding site; stability in biological fluids.
Selective Antagonists Limited to non-existent for NPY(20-36) specific interactions.High potency in blocking NPY(20-36) induced effects; minimal off-target activity.
Radiolabeled Ligands Not specifically developed for NPY(20-36).High specific activity for use in receptor binding and autoradiography studies.

Deeper Understanding of Complex Signaling Network Interactions

The downstream signaling cascades initiated by the binding of NPY(20-36) to its receptor(s) require detailed investigation. While it is known that Y2 receptors are generally coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and modulation of ion channels, the specific signaling signature of NPY(20-36) may have unique features.

Future research should focus on mapping the intracellular signaling pathways activated by NPY(20-36) in various cell types. This includes examining effects on second messengers, protein phosphorylation cascades, and gene expression. Understanding these networks will provide a mechanistic basis for the physiological effects of this fragment.

Bridging the Gap Between In Vitro and In Vivo Findings

A significant challenge in the study of NPY(20-36) is the translation of in vitro findings to a whole-organism context. While in vitro studies can provide valuable information on receptor binding and cellular responses, in vivo studies are essential to understand the physiological relevance of these interactions. There is a notable lack of in vivo research specifically investigating the effects of administering NPY(20-36).

Future research should prioritize the development of animal models to study the in vivo effects of NPY(20-36). This could involve central or peripheral administration of the peptide to assess its impact on various physiological parameters, including those related to the neuroprotective effects observed with similar C-terminal fragments.

Addressing Methodological Limitations in Fragment-Specific Research

The study of small peptide fragments like NPY(20-36) presents several methodological challenges. These include their low endogenous concentrations, potential for rapid degradation, and difficulties in developing specific and sensitive detection methods.

Table 2: Methodological Challenges and Potential Solutions for NPY(20-36) Research

ChallengePotential Solutions
Low Endogenous Concentrations Development of highly sensitive mass spectrometry-based methods; use of specific antibodies for immunoassays.
Rapid Degradation Use of protease inhibitors during sample collection and processing; development of stable analogs.
Lack of Specific Antibodies Generation of monoclonal or polyclonal antibodies using NPY(20-36) as the antigen.
Difficulty in Quantitation Use of stable isotope-labeled internal standards for mass spectrometry; development of robust immunoassays.

Overcoming these limitations will be critical for accurately measuring the levels of NPY(20-36) in biological samples and for conducting reliable in vitro and in vivo experiments. The use of an antibody specific for NPY C-terminal fragments (20-36) in a previous study indicates that the development of such tools is feasible nih.gov.

Q & A

Q. How can researchers accurately identify and structurally characterize neuropeptide Y (20-36) in experimental settings?

Methodological Answer: Utilize techniques such as X-ray crystallography , NMR spectroscopy , or circular dichroism (CD) to resolve the peptide’s tertiary structure and conformational dynamics. Pair with mass spectrometry (MS) for molecular weight validation. For reproducibility, adhere to NIH guidelines for reporting experimental conditions, including solvent systems, temperature, and pH .

Q. What functional roles does neuropeptide Y (20-36) play in physiological systems, and how can these be initially validated?

Methodological Answer: Conduct in vitro receptor binding assays (e.g., competitive displacement studies using Y1/Y2 receptor-expressing cell lines) and in vivo behavioral models (e.g., stress response or feeding assays in rodents). Include controls for nonspecific binding and validate findings with knockout models or receptor antagonists .

Q. What are the optimal experimental models for studying neuropeptide Y (20-36)’s bioactivity?

Methodological Answer: Prioritize primary neuronal cultures or ex vivo tissue preparations (e.g., hypothalamic slices) to preserve native receptor interactions. For translational relevance, use human iPSC-derived neurons or 3D organoid models . Document species-specific receptor affinity differences to avoid cross-species variability .

Q. How can researchers detect and quantify neuropeptide Y (20-36) in biological samples with high specificity?

Methodological Answer: Employ radioimmunoassays (RIAs) or ELISAs with antibodies validated against the 20-36 fragment. Cross-validate using liquid chromatography-tandem MS (LC-MS/MS) to distinguish it from full-length NPY or degradation products. Report limits of detection and interference testing for matrix effects .

Advanced Research Questions

Q. What mechanistic approaches can elucidate neuropeptide Y (20-36)’s differential receptor binding compared to full-length NPY?

Methodological Answer: Perform alanine scanning mutagenesis to identify critical residues in the 20-36 fragment. Use surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) for Y1/Y2/Y5 receptors. Compare with computational docking simulations (e.g., Rosetta or AutoDock ) to model interaction hotspots .

Q. How should researchers address contradictory findings regarding neuropeptide Y (20-36)’s role in stress response pathways?

Methodological Answer: Conduct systematic meta-analyses of existing data to identify methodological discrepancies (e.g., dosing regimens, animal strains). Replicate key studies under standardized conditions, controlling for circadian rhythms and stressor types. Use multivariate regression to isolate confounding variables .

Q. What strategies enhance the stability and bioavailability of neuropeptide Y (20-36) in vivo for chronic studies?

Methodological Answer: Test PEGylation or cyclization to reduce enzymatic degradation. Assess bioavailability via microdialysis in target tissues (e.g., cerebrospinal fluid). For CNS delivery, evaluate nanoparticle encapsulation or intranasal administration routes. Monitor stability using HPLC at multiple timepoints .

Q. How do batch-to-batch variations in synthetic neuropeptide Y (20-36) impact experimental outcomes?

Methodological Answer: Request peptide content analysis and TFA removal certification from synthesis providers. Pre-test each batch in pilot assays (e.g., dose-response curves) and normalize concentrations via amino acid analysis . Disclose batch-specific variability in publications to enhance reproducibility .

Q. What in silico tools are most effective for predicting neuropeptide Y (20-36)’s interactions with novel targets?

Methodological Answer: Combine molecular dynamics simulations (GROMACS, AMBER) with machine learning frameworks (AlphaFold, D-SCRIPT) to predict off-target interactions. Validate predictions using biolayer interferometry (BLI) or fluorescence polarization assays . Cross-reference with databases like STRING or KEGG for pathway enrichment .

Q. How can researchers integrate neuropeptide Y (20-36) findings into broader NPY signaling network models?

Methodological Answer: Use systems biology platforms (Cytoscape, CellDesigner) to map interactions between NPY fragments, receptors, and downstream effectors. Validate network predictions via knockdown/overexpression studies and phosphoproteomic profiling . Publish raw data in repositories like PRIDE or MetaboLights for community validation .

Key Considerations for Experimental Design

  • Reproducibility : Follow NIH guidelines for preclinical studies, including detailed reporting of animal/cell line sources, statistical power, and randomization protocols .
  • Data Contradictions : Perform sensitivity analyses and transparently report negative results to mitigate publication bias .
  • Ethical Compliance : Obtain institutional approval for human/animal studies and disclose conflicts of interest per ICMJE standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.